(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
Description
The compound "(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide" is a benzothiazole-derived molecule featuring a 4-fluoro-substituted benzo[d]thiazol-2(3H)-ylidene core, a propargyl (prop-2-yn-1-yl) group at position 3, and a 3,4,5-trimethoxybenzamide substituent. The Z-configuration indicates the spatial arrangement of the substituents around the imine bond. The compound’s synthesis likely involves cyclization to form the benzothiazole ring, followed by propargylation and amide coupling, with structural confirmation via NMR and IR spectroscopy .
Properties
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-5-9-23-17-13(21)7-6-8-16(17)28-20(23)22-19(24)12-10-14(25-2)18(27-4)15(11-12)26-3/h1,6-8,10-11H,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPLFEDCTVPLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H18F N3O3S
- Molecular Weight : 367.42 g/mol
The compound features a benzothiazole moiety which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Antitumor Activity
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant antitumor activity. The presence of the thiazole ring enhances cytotoxic effects against various cancer cell lines. For instance, compounds similar to (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A431 | 1.98 | Induction of apoptosis via Bcl-2 inhibition |
| 2 | Jurkat | 1.61 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively documented. Compounds similar to (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide demonstrate activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of nucleic acid synthesis .
Anticonvulsant Activity
Some thiazole derivatives have also been evaluated for anticonvulsant activity. For example, certain analogues have been shown to effectively reduce seizure frequency in animal models through modulation of neurotransmitter systems . This suggests that (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide may possess similar properties.
The biological activity of (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It can trigger apoptotic pathways in tumor cells by modulating key proteins such as Bcl-2.
- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis or function leads to increased susceptibility to treatment.
Case Studies
Several case studies highlight the efficacy and potential applications of thiazole derivatives:
- Study on Antitumor Effects : A study published in MDPI demonstrated that thiazole-based compounds exhibit potent cytotoxicity against various cancer cell lines with promising IC50 values below those of standard chemotherapeutics .
- Antimicrobial Assessment : Research reported in ACS Omega indicated that benzothiazole derivatives showed significant antibacterial activity against resistant strains like MRSA .
Comparison with Similar Compounds
Key Structural Differences
The target compound is compared to three structurally related benzothiazole derivatives (Table 1):
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations :
- The propargyl group (shared with and ) enables click chemistry applications, unlike the allyl group in . The 3,4,5-trimethoxybenzamide moiety in the target provides strong electron-donating effects, which may influence binding affinity compared to dimethylamino () or morpholinosulfonyl () groups .
Spectroscopic Data Comparison
Infrared Spectroscopy :
- The target compound’s benzamide C=O stretch is estimated at 1660–1680 cm⁻¹, consistent with analogous benzamide derivatives (e.g., reports C=O stretches at 1638–1690 cm⁻¹) .
- The absence of S-H stretches (~2500–2600 cm⁻¹) in and confirms the thione tautomer preference in benzothiazole derivatives, likely applicable to the target compound .
NMR Spectroscopy :
- While specific data for the target compound are unavailable, and highlight the utility of ¹H-NMR and ¹³C-NMR in confirming benzothiazole tautomerism and substituent integration .
Q & A
Q. How can metabolic stability be improved in analogs of this compound?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃) or replacing labile esters with amides reduces oxidative metabolism. In vivo pharmacokinetic studies in rodent models assess half-life improvements, while in vitro assays (e.g., liver microsomes) screen for CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
